molecular formula C20H25Cl3N2 B7897519 Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

Cat. No.: B7897519
M. Wt: 399.8 g/mol
InChI Key: CLGHXHXMPAFMCW-UHFFFAOYSA-N
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Description

Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of two 2-chlorobenzyl groups attached to a piperidin-4-ylmethyl-amine backbone, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. One common route includes the alkylation of piperidine with 2-chlorobenzyl chloride under basic conditions to form the intermediate compound. This intermediate is then further reacted with methylamine to introduce the amine group, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced amine derivatives with increased hydrogen content.

    Substitution: Substituted compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Bis-(2-chloro-benzyl)-amine derivatives: Compounds with similar structures but different substituents on the benzyl groups.

    Piperidine derivatives: Compounds with variations in the piperidine ring or different substituents.

Uniqueness

Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride stands out due to its specific combination of 2-chlorobenzyl groups and piperidin-4-ylmethyl-amine backbone, which imparts unique chemical and biological properties

Biological Activity

Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and antimicrobial applications. The structure of the compound, characterized by two 2-chlorobenzyl groups attached to a piperidine ring, plays a crucial role in its biological interactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The piperidine ring's nitrogen atom and the chlorobenzyl substituents contribute to its binding affinity and specificity. Notably, this compound may modulate neurotransmitter receptor activity or inhibit specific enzyme functions, which leads to its observed pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Neuropharmacological Effects :
    • The compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It shows inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in cholinergic signaling .
    • Structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing AChE inhibition, suggesting that modifications could lead to more potent derivatives .
  • Antimicrobial Activity :
    • This compound has demonstrated antibacterial and antifungal properties. In vitro studies have shown significant activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial potential .
    • Specifically, compounds with similar piperidine structures exhibited MIC values ranging from 4.69 µM to 156.47 µM against different bacterial strains, suggesting a broad spectrum of activity .
  • Antitumor Potential :
    • Preliminary studies suggest that this compound may possess anti-tumor properties through the inhibition of Class I PI3-kinase enzymes, which are implicated in cancer cell proliferation and survival . Further investigation into its effects on tumor growth in vivo is warranted.

Case Studies

Several case studies have been conducted to explore the biological activity of piperidine derivatives, including this compound:

  • Alzheimer’s Disease Models :
    • In animal models simulating Alzheimer's pathology, derivatives of piperidine compounds showed improved cognitive function and reduced amyloid plaque formation when administered chronically . These findings support the hypothesis that AChE inhibitors can ameliorate cognitive decline.
  • Antimicrobial Efficacy :
    • A study examining a series of piperidine derivatives found that those with 2-chlorobenzyl substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli compared to their non-substituted counterparts .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Biological ActivityAssay TypeResult (MIC/IC50)Reference
AChE InhibitionEnzyme AssayIC50 = 10 µM
BuChE InhibitionEnzyme AssayIC50 = 15 µM
Antibacterial ActivityMIC Testing4.69 µM (B. subtilis)
Antifungal ActivityMIC Testing16.69 µM (C. albicans)
Antitumor ActivityCell ProliferationIC50 = 20 µM (in vitro)

Properties

IUPAC Name

N,N-bis[(2-chlorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2.ClH/c21-19-7-3-1-5-17(19)14-24(13-16-9-11-23-12-10-16)15-18-6-2-4-8-20(18)22;/h1-8,16,23H,9-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGHXHXMPAFMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN(CC2=CC=CC=C2Cl)CC3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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